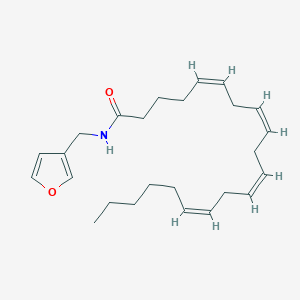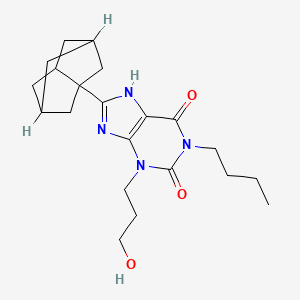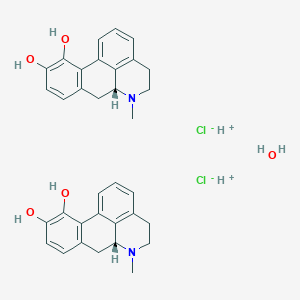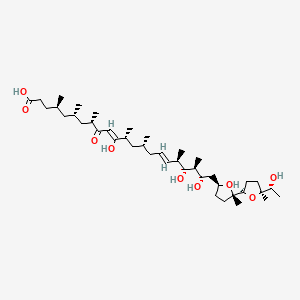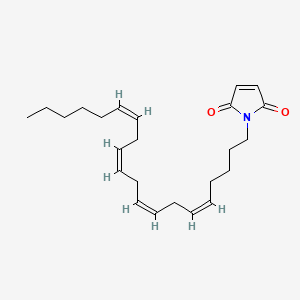
N-Arachidonylmaleimid
Übersicht
Beschreibung
N-Arachidonylmaleimid: ist eine synthetische Verbindung, die von Arachidonsäure, einer Omega-6-Fettsäure, abgeleitet ist. Es ist bekannt für seine potente und irreversible Hemmung der Monoacylglycerollipase, einem Enzym, das am Stoffwechsel von Endocannabinoiden beteiligt ist. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, die Wirkungen von Endocannabinoiden, insbesondere 2-Arachidonylglycerol, zu modulieren, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
N-Arachidonylmaleimid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Monoacylglycerollipase aus. Dieses Enzym ist für die Hydrolyse von 2-Arachidonylglycerol zu Arachidonsäure und Glycerin verantwortlich. Durch die Hemmung dieses Enzyms erhöht this compound die Spiegel von 2-Arachidonylglycerol im Gehirn und potenziert so seine pharmakologischen und biochemischen Wirkungen . Die Hemmung wird durch die kovalente Bindung der Maleimidgruppe an einen kritischen Cysteinrest in der Substratbindungsstelle des Enzyms erreicht .
Wirkmechanismus
Target of Action
N-Arachidonyl Maleimide (NAM) is a potent, irreversible inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby terminating its biological actions .
Mode of Action
NAM interacts with MAGL, inhibiting its activity in a competitive and irreversible manner . The inhibition of MAGL by the sulfhydryl-reactive maleimide group of NAM suggests a critical cysteine residue is present in the substrate-binding site of the enzyme .
Biochemical Pathways
By inhibiting MAGL, NAM prevents the degradation of 2-AG, an endogenous agonist of the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This leads to an increase in the endogenous levels of 2-AG in the brain .
Pharmacokinetics
It’s known that nam is a potent inhibitor of magl, suggesting it has sufficient bioavailability to reach its target in the brain .
Result of Action
The inhibition of MAGL by NAM leads to an increase in the potency of 2-AG . This results in the unmasking of 2-AG activity in a tetrad of in vivo tests sensitive to the effects of cannabinoids in mice . The effects include significant and dose-dependent hypothermia, inhibition of locomotor activity, antinociception, and catalepsy .
Action Environment
It’s worth noting that the efficacy of nam and other magl inhibitors can be a valuable tool to elucidate the biological functions of 2-ag and to examine the consequences of dysregulation of this endocannabinoid .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-Arachidonylmaleimid kann durch eine Reaktion zwischen Arachidonsäure und Maleimid synthetisiert werden. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe von Arachidonsäure und der Amingruppe von Maleimid. Die Reaktion erfordert typischerweise die Verwendung von Kupplungmitteln wie Dicyclohexylcarbodiimid (DCC) und Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Arachidonylmaleimid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Epoxide oder hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es in gesättigte Derivate umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.
Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Epoxide oder hydroxylierte Derivate.
Reduktion: Gesättigte Derivate.
Substitution: Verschiedene substituierte Maleimide, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-Arachidonoyl-L-Alanin: Eine weitere von Arachidonsäure abgeleitete Verbindung, die für ihre Antikrebswirkungen bekannt ist.
N-Arachidonoylethanolamid (Anandamid): Ein Endocannabinoid, das verschiedene physiologische Prozesse moduliert.
Einzigartigkeit: N-Arachidonylmaleimid ist einzigartig aufgrund seiner potenten und irreversiblen Hemmung der Monoacylglycerollipase, die es von anderen ähnlichen Verbindungen unterscheidet. Seine Fähigkeit, die metabolische Inaktivierung von 2-Arachidonylglycerol selektiv zu verhindern, macht es zu einem wertvollen Werkzeug bei der Untersuchung des Endocannabinoid-Systems und seiner zugehörigen physiologischen Funktionen .
Eigenschaften
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNZRHSGGQUYAP-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876305-42-9 | |
| Record name | 876305-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


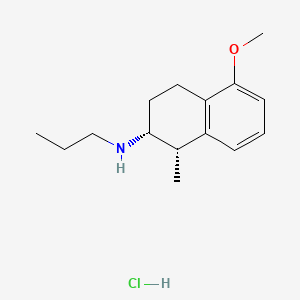

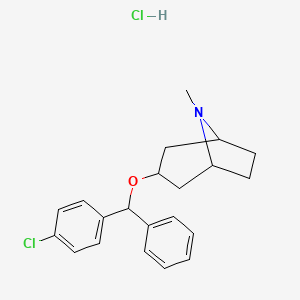

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)
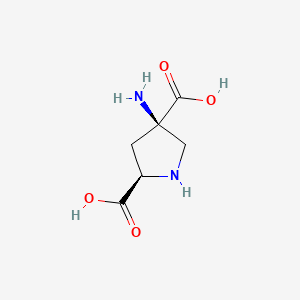
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
